molecular formula C28H20Cl2N4O3 B14921570 2-Amino-1-(2-chloro-5-nitrophenyl)-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2-chloro-5-nitrophenyl)-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B14921570
M. Wt: 531.4 g/mol
InChI Key: ACDSZFZFNCBEDY-UHFFFAOYSA-N
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Description

2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro, chloro, and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through reactions such as nitration, halogenation, and amination. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final quinolinecarbonitrile structure.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor, requiring robust methods for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: shares similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of 2-AMINO-1-(2-CHLORO-5-NITROPHENYL)-4-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H20Cl2N4O3

Molecular Weight

531.4 g/mol

IUPAC Name

2-amino-1-(2-chloro-5-nitrophenyl)-4-(2-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C28H20Cl2N4O3/c29-21-9-5-4-8-19(21)26-20(15-31)28(32)33(23-14-18(34(36)37)10-11-22(23)30)24-12-17(13-25(35)27(24)26)16-6-2-1-3-7-16/h1-11,14,17,26H,12-13,32H2

InChI Key

ACDSZFZFNCBEDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=CC=C3Cl)C#N)N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C5=CC=CC=C5

Origin of Product

United States

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